
Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react ethoxypyrimidin-4-yl with a suitable amine under controlled conditions to form the piperazine core
Industrial Production Methods: : On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts. Large-scale reactors and purification systems are employed to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and alkyl halides for substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine core makes it a versatile intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: : In biological research, tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: : This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate include other piperazine derivatives, such as piperazine itself, N-methylpiperazine , and piperazine-2-carboxylic acid .
Uniqueness: : What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the ethoxy group and the tert-butyl carboxylate moiety
Properties
IUPAC Name |
tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)20-8-7-19(10-12(20)2)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSMTPJFOHVDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCN(CC2C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2863598.png)
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
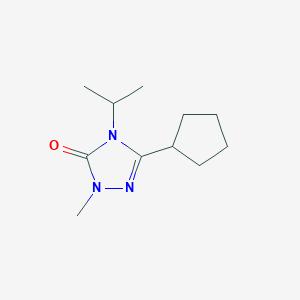
![7-Fluoro-2-methyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2863606.png)
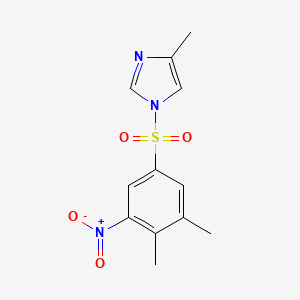
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)

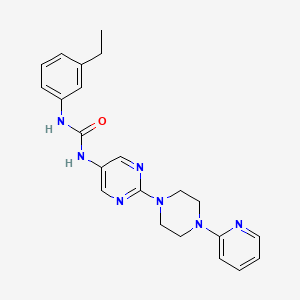
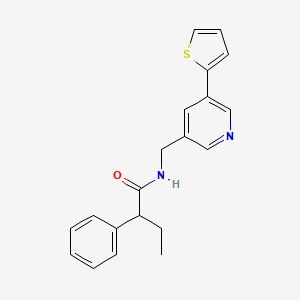
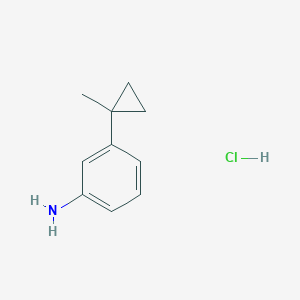
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)
![(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE](/img/structure/B2863615.png)
![2,6-difluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2863619.png)
